
(4-Ethenylphenyl)methanol;propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethenylphenyl)methanol;propanoic acid is an organic compound with the molecular formula C12H16O3 It is a combination of two functional groups: a phenylmethanol group with an ethenyl substituent and a propanoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)methanol;propanoic acid typically involves the reaction of 4-ethenylbenzyl alcohol with propanoic acid. The reaction can be catalyzed by strong acids such as sulfuric acid to facilitate esterification. The general reaction scheme is as follows:
[ \text{4-Ethenylbenzyl alcohol} + \text{Propanoic acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance yield and efficiency. Catalysts like sulfuric acid or other solid acid catalysts may be employed to drive the reaction to completion.
化学反応の分析
Types of Reactions
(4-Ethenylphenyl)methanol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: 4-Ethenylbenzoic acid.
Reduction: 4-Ethenylphenylmethanol.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
(4-Ethenylphenyl)methanol;propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (4-Ethenylphenyl)methanol;propanoic acid involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, while the propanoic acid group can participate in esterification and amidation reactions. These interactions are facilitated by the compound’s ability to form hydrogen bonds and engage in nucleophilic and electrophilic reactions.
類似化合物との比較
Similar Compounds
4-Vinylbenzoic acid: Similar structure but lacks the methanol group.
Phenylpropanoic acid: Similar structure but lacks the ethenyl group.
Uniqueness
(4-Ethenylphenyl)methanol;propanoic acid is unique due to the presence of both an ethenyl group and a propanoic acid group, allowing it to participate in a wider range of chemical reactions and making it a versatile compound for various applications.
特性
CAS番号 |
143717-66-2 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
(4-ethenylphenyl)methanol;propanoic acid |
InChI |
InChI=1S/C9H10O.C3H6O2/c1-2-8-3-5-9(7-10)6-4-8;1-2-3(4)5/h2-6,10H,1,7H2;2H2,1H3,(H,4,5) |
InChIキー |
WYEVIHXJZAXROJ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)O.C=CC1=CC=C(C=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)

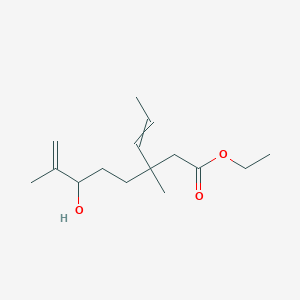
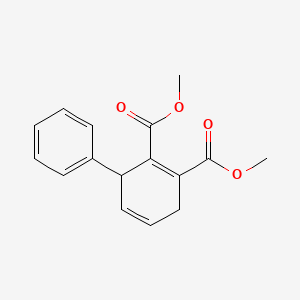
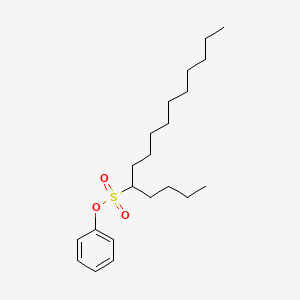

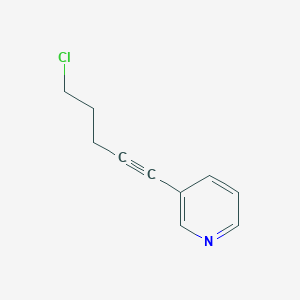
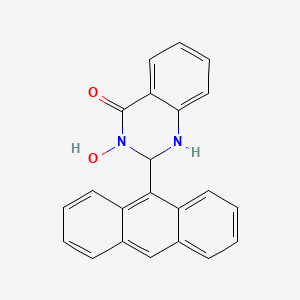
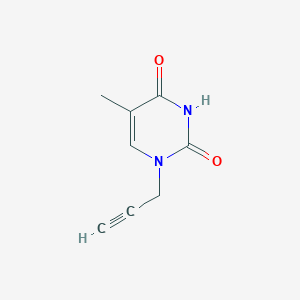
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)

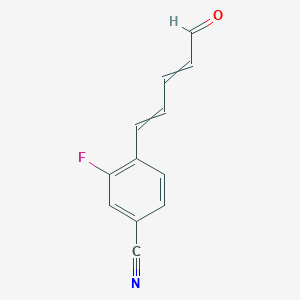
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
